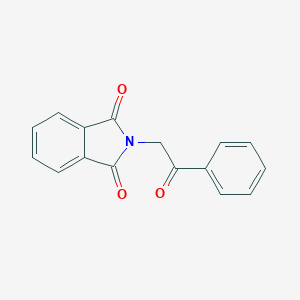

2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52233. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenacylisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJQFZCOSJYBII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287700 |

Source

|

| Record name | 2-phthalimido-acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-67-3 |

Source

|

| Record name | 1032-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phthalimido-acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(BENZOYLMETHYL)-PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione

This technical guide provides a comprehensive overview of the synthesis of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, a valuable intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and critical data for the successful preparation of this compound, also known as N-phenacylphthalimide.

Core Synthesis Data

The synthesis of this compound is typically achieved through the N-alkylation of phthalimide or its potassium salt with a phenacyl halide, a classic example of the Gabriel synthesis.[1][2] The reaction of phthalimide with phenacyl bromide under microwave irradiation has been reported to be an effective method.[3]

| Parameter | Value | Reference |

| IUPAC Name | This compound | |

| Common Name | N-Phenacylphthalimide, 2-Phthalimidoacetophenone | |

| CAS Number | 1032-67-3 | [4] |

| Molecular Formula | C₁₆H₁₁NO₃ | [4] |

| Molecular Weight | 265.26 g/mol | [4] |

| Reported Yield | 68% | [3] |

| Melting Point | 303 °C (from dioxane) | [3] |

Experimental Protocol: Synthesis via N-Alkylation

This protocol details the synthesis of this compound from potassium phthalimide and 2-bromoacetophenone. This method is a standard adaptation of the Gabriel synthesis.[5][6]

Materials and Reagents

-

Phthalimide

-

Potassium Hydroxide (KOH)

-

2-Bromoacetophenone (Phenacyl bromide)

-

Ethanol

-

Dimethylformamide (DMF)

-

Water

-

Dioxane (for recrystallization)

Procedure

Step 1: Preparation of Potassium Phthalimide

-

In a suitable flask, dissolve phthalimide in hot ethanol.

-

Separately, prepare a solution of potassium hydroxide in a minimal amount of water and then dilute with ethanol.

-

Slowly add the ethanolic potassium hydroxide solution to the hot phthalimide solution with stirring.

-

A precipitate of potassium phthalimide will form.

-

Cool the mixture to room temperature and collect the potassium phthalimide by filtration.

-

Wash the collected solid with a small amount of cold ethanol and dry thoroughly.

Step 2: N-Alkylation Reaction

-

In a round-bottom flask equipped with a reflux condenser, suspend the dried potassium phthalimide in anhydrous dimethylformamide (DMF).

-

Add an equimolar amount of 2-bromoacetophenone to the suspension.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours, or as indicated by TLC), allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

-

Pour the cooled reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Stir the mixture for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product thoroughly with water to remove any remaining DMF and inorganic salts.

-

Further purify the crude this compound by recrystallization from a suitable solvent, such as dioxane, to obtain the final product.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of N-phenacylphthalimide.

References

An In-Depth Technical Guide on the Physicochemical Properties of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The information is presented in a structured format, including detailed experimental protocols and visual representations of relevant biological pathways.

Core Physicochemical Properties

This compound, a derivative of isoindole-1,3-dione, possesses a unique molecular architecture that imparts specific physicochemical characteristics relevant to its potential biological activity. A summary of its key properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1032-67-3 | [1][2] |

| Molecular Formula | C₁₆H₁₁NO₃ | [1][2] |

| Molecular Weight | 265.26 g/mol | [2] |

| Melting Point | Not Experimentally Determined (A related compound, phenacyl isoindolidene-1,3-dione, has a reported melting point of 303 °C) | [3] |

| Boiling Point | Not Experimentally Determined | N/A |

| Solubility | Expected to have moderate solubility in organic solvents. | [4] |

| LogP (Computed) | 2.1655 | [2] |

| Topological Polar Surface Area (TPSA) | 54.45 Ų | [2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of phthalimide with phenacyl bromide.[3] This reaction is often facilitated by microwave irradiation to enhance reaction rates and yields.

Experimental Protocol: Synthesis via Microwave Irradiation

This protocol describes a general method for the synthesis of N-substituted phthalimides, adapted for the specific synthesis of this compound.

Materials:

-

Phthalimide

-

Phenacyl bromide

-

Microwave reactor

-

Appropriate solvent (e.g., N,N-Dimethylformamide - DMF)

-

Apparatus for filtration and recrystallization

Procedure:

-

In a microwave-safe reaction vessel, dissolve phthalimide in a suitable solvent.

-

Add an equimolar amount of phenacyl bromide to the solution.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature and time to drive the reaction to completion. Reaction conditions should be optimized for yield and purity.

-

After cooling, the reaction mixture is filtered to remove any solid byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent to yield crystalline this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Experimental Protocols for Physicochemical Property Determination

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of Solubility

Understanding the solubility of a compound is essential for its formulation and biological testing.

Materials:

-

Sample of this compound

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

-

Test tubes

-

Vortex mixer

Procedure:

-

Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to a test tube.

-

Add a known volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, the compound is considered insoluble or sparingly soluble. The experiment can be repeated with varying amounts of solute and solvent to determine the approximate solubility.

Potential Biological Activity and Signaling Pathways

Derivatives of isoindole-1,3-dione have been reported to exhibit a range of biological activities, including the inhibition of cyclooxygenase (COX) enzymes and acetylcholinesterase (AChE).[5][6] While the specific activity of this compound has not been extensively characterized, its structural similarity to known inhibitors suggests it may also target these pathways.

Cyclooxygenase (COX) Inhibition Pathway

The COX enzymes (COX-1 and COX-2) are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs.

Acetylcholinesterase (AChE) Inhibition Pathway

Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[7][8]

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, provided detailed experimental protocols for its synthesis and characterization, and outlined potential biological pathways it may modulate. The provided information serves as a foundational resource for further research and development of this and related compounds in the field of medicinal chemistry. Further experimental validation of the computed properties and biological activities is warranted to fully elucidate the therapeutic potential of this molecule.

References

- 1. appchemical.com [appchemical.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione (CAS 1032-67-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, also known by its synonym N-phenacylphthalimide, is a chemical compound with the CAS registry number 1032-67-3. This molecule incorporates a phthalimide group attached to a phenacyl moiety, suggesting its potential utility as a building block in organic synthesis and medicinal chemistry. The phthalimide group is a well-known protecting group for amines, and its derivatives are explored for a wide range of biological activities. This technical guide provides a summary of the available data on the synthesis and characterization of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the N-alkylation of phthalimide with a phenacyl halide. Both conventional heating and microwave-assisted methods have been reported, with the latter often providing advantages in terms of reaction time and yield.

Experimental Protocols

Method 1: Thermal Synthesis

This method involves the reaction of potassium phthalimide with phenacyl bromide in a suitable solvent under reflux.

-

Materials:

-

Potassium phthalimide (1.85 g, 0.01 mol)

-

Phenacyl bromide (1.99 g, 0.01 mol)

-

Dimethylformamide (DMF, 20 mL)

-

Ethanol (for crystallization)

-

Water

-

-

Procedure:

-

In a round-bottom flask, a mixture of potassium phthalimide and phenacyl bromide is prepared in DMF.

-

The mixture is gently stirred until the initial exothermic reaction subsides.

-

The reaction mixture is then heated for 30 minutes.

-

After cooling, the mixture is filtered and the filtrate is washed with water.

-

The resulting solid product is collected and purified by crystallization from ethanol.

-

Method 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.[1]

-

Materials:

-

Potassium phthalimide (1.85 g, 0.01 mol)

-

Phenacyl bromide (1.99 g, 0.01 mol)

-

Dry Dimethylformamide (DMF, 2 mL)

-

Ethanol (for crystallization)

-

Water

-

-

Procedure:

-

A mixture of potassium phthalimide and phenacyl bromide in dry DMF is placed in a microwave-safe reaction vessel.

-

The mixture is irradiated with focused microwaves at 55 °C for 10 minutes, with careful monitoring of the pressure in the closed vessel.

-

After irradiation, the reaction tube is cooled to below 50 °C.

-

The crude product is poured into water, and the resulting solid is collected by filtration.

-

The product is then purified by crystallization from ethanol.[1]

-

Synthesis Workflow

References

An In-depth Technical Guide on the Solubility of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, a compound of interest in medicinal chemistry. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a summary of qualitative solubility information inferred from synthesis and crystallization procedures. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds in various organic solvents, which can be readily adapted for the title compound. This guide is intended to be a practical resource for researchers, providing both a foundational understanding of the compound's solubility characteristics and the means to generate precise quantitative data.

Introduction

This guide consolidates the available qualitative information and provides a comprehensive experimental framework for researchers to determine precise solubility data.

Qualitative Solubility of this compound

Based on a review of synthesis and purification procedures for this compound and related derivatives, the following qualitative solubility information has been inferred:

| Solvent | Solubility Characteristics |

| Dioxane | The compound has been successfully crystallized from dioxane, indicating that it is soluble in hot dioxane and less soluble in cold dioxane. |

| Ethanol | Similar to dioxane, ethanol has been used as a crystallization solvent, suggesting good solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.[1] |

| Acetonitrile | Acetonitrile has been used as a reaction solvent for the synthesis of related isoindole-1,3(2H)-dione derivatives, implying that the starting materials and likely the product have some degree of solubility in it.[1] |

| Chloroform | In the work-up procedure for related compounds, chloroform was used as an extraction solvent, indicating that compounds with a similar backbone are soluble in it.[1] |

It is important to note that this information is qualitative. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a crystalline organic solid, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

-

This compound (crystalline solid)

-

Organic solvent of interest (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the crystalline compound to a vial.

-

Pipette a known volume of the organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Dilution:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Determine the weight of the collected filtrate.

-

Dilute the filtrate with a known volume of a suitable solvent to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the compound.

-

A pre-established calibration curve for the compound is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution using the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Visualizing Experimental and Logical Workflows

General Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of a solid in a solvent.

Synthesis of this compound

The diagram below outlines a common synthetic route to the title compound.

Caption: A common synthetic pathway to the target compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative assessments suggest its suitability for crystallization from solvents like dioxane and ethanol. For researchers and drug development professionals requiring precise solubility information, the provided experimental protocol offers a robust methodology for generating this critical data. The accompanying diagrams of the experimental workflow and synthetic pathway serve to visually clarify these key processes, aiding in both the practical application of these methods and a deeper understanding of the compound's chemical context.

References

Spectroscopic and Synthetic Profile of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, also known as N-phenacylphthalimide. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by consolidating key analytical data and experimental procedures.

Chemical Identity

| Compound Name | This compound |

| Synonyms | N-phenacylphthalimide |

| CAS Number | 1032-67-3 |

| Molecular Formula | C₁₆H₁₁NO₃[1][2] |

| Molecular Weight | 265.26 g/mol [1][2] |

| Structure | (See Figure 1) |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available in search results |

Note: While a search result presented some spectroscopic data, it contained inconsistencies such as an unexpected hydroxyl peak in the IR spectrum and an incorrect molecular weight in the mass spectrum, suggesting the data may not be for the target compound.

Experimental Protocols

A definitive, peer-reviewed source detailing the complete experimental protocols for the spectroscopic characterization of this compound was not identified in the search results. However, a general synthetic procedure can be inferred from the literature.

Synthesis of this compound

A common method for the synthesis of N-substituted phthalimides is the reaction of phthalimide with a suitable alkyl or acyl halide. For the target compound, this would involve the reaction of phthalimide with phenacyl bromide. One source suggests this reaction can be carried out under microwave irradiation.[3]

General Procedure (based on related syntheses):

-

Phthalimide and a molar equivalent of phenacyl bromide are dissolved in a suitable solvent (e.g., dimethylformamide or acetonitrile).

-

A non-nucleophilic base, such as potassium carbonate, is added to the mixture to act as a proton scavenger.

-

The reaction mixture is heated (either conventionally or via microwave irradiation) and stirred for a period sufficient to drive the reaction to completion, as monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and/or extraction.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis.

References

The Multifaceted Biological Activities of Novel Isoindole-1,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindole-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent physicochemical properties and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Diverse Pharmacological Landscape of Isoindole-1,3-dione Derivatives

Derivatives of isoindole-1,3-dione, also known as phthalimides, have demonstrated significant potential across multiple therapeutic areas. Their biological activities are largely influenced by the nature of the substituents attached to the core structure.[1] The hydrophobic nature of the phthalimide core facilitates passage across biological membranes, a desirable property for drug candidates.[2][3][4]

This has spurred extensive research, revealing potent activities including:

-

Anticancer Activity: A significant area of investigation involves the cytotoxic effects of isoindole-1,3-dione derivatives against various cancer cell lines.[1][5] Studies have shown that these compounds can induce apoptosis and necrosis in cancer cells.[6] The anticancer activity is often dependent on the specific functional groups attached to the isoindole skeleton.[1][7] For instance, derivatives containing both silyl ether and bromo groups have shown higher anticancer activity than cisplatin against certain cell lines.[7]

-

Analgesic and Anti-inflammatory Effects: Numerous studies have highlighted the potent analgesic and anti-inflammatory properties of these derivatives.[8][9][10] Some compounds have exhibited analgesic activity significantly higher than reference drugs like metamizole sodium.[8] The mechanism of action for the anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing selectivity for COX-2.[9][11]

-

Enzyme Inhibition: Isoindole-1,3-dione derivatives have been identified as effective inhibitors of various enzymes. Notably, they have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[12][13] Additionally, they have been investigated as inhibitors of carbonic anhydrase isoforms, which are involved in conditions like glaucoma and epilepsy.[14][15]

-

Anticonvulsant Properties: The phthalimide scaffold is a known pharmacophore for anticonvulsant agents, with some derivatives showing potency comparable to or greater than existing drugs like phenytoin.[16][17] Their mechanism often involves the inhibition of sodium channels.[16]

-

Antimicrobial Activity: The antimicrobial potential of isoindole-1,3-dione derivatives has been explored against a range of bacterial and fungal strains.[2][3][17][18] The introduction of various heterocyclic moieties to the phthalimide core has been a successful strategy in developing new antimicrobial agents.[3]

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies, providing a comparative look at the potency of different isoindole-1,3-dione derivatives across various biological assays.

Table 1: Anticancer Activity of Isoindole-1,3-dione Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |

| Compound 7 (containing azide and silyl ether) | A549 | BrdU | 19.41 ± 0.01 µM | [5] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Cytotoxicity | 0.26 µg/mL | [6] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Cytotoxicity | 3.81 µg/mL | [6] |

| N-benzylisoindole-1,3-dione 3 | A549-Luc | MTT | 114.25 µM | [19] |

| N-benzylisoindole-1,3-dione 4 | A549-Luc | MTT | 116.26 µM | [19] |

| Tetra-brominated derivative 3 | Caco-2 | Antiproliferative | 0.080 µmol/mL | [20] |

Table 2: Enzyme Inhibition by Isoindole-1,3-dione Derivatives

| Compound/Derivative | Enzyme | IC50 Value | Reference |

| Derivative I (phenyl substituent at piperazine position 4) | AChE | 1.12 µM | [12] |

| Derivative III (diphenylmethyl moiety) | BuChE | 21.24 µM | [12] |

| Isoxazolo[4,5-f]isoindole-5,7(6H)-dione derivatives 9-12 | AChE | 4.65-12.83 nM | [14] |

| Isoxazolo[4,5-f]isoindole-5,7(6H)-dione derivatives 9-12 | hCA I | 23.17-79.58 nM | [14] |

| Isoxazolo[4,5-f]isoindole-5,7(6H)-dione derivatives 9-12 | hCA II | 36.58-88.28 nM | [14] |

Table 3: Antimicrobial Activity of Isoindole-1,3-dione Derivatives

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Derivative 264 | S. pneumoniae | 1.98 µg/mL | [17] |

| Derivative 264 | B. subtilis | 0.98 µg/mL | [17] |

| Fluorinated phthalimide derivatives | M. tuberculosis | 3.9 µg/mL | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines for key experiments cited in the literature on isoindole-1,3-dione derivatives.

Anticancer Activity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoindole-1,3-dione derivatives for a specified period (e.g., 24, 48, 72 hours).[19]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

-

-

BrdU (Bromodeoxyuridine) Assay: This immunoassay measures DNA synthesis and is an indicator of cell proliferation.

-

Cell Treatment: Treat cells with the test compounds as described for the MTT assay.[5]

-

BrdU Labeling: Add BrdU to the cell culture medium and incubate to allow its incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

-

Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Substrate Addition: Add the enzyme substrate, which is converted into a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product to quantify the amount of BrdU incorporated, which reflects the level of cell proliferation.

-

Enzyme Inhibition Assays

-

Ellman's Method (for Cholinesterase Inhibition): This method is used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

-

Inhibitor Addition: Add different concentrations of the isoindole-1,3-dione derivatives to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature.

-

Absorbance Measurement: The enzyme hydrolyzes the substrate to produce thiocholine, which reacts with DTNB to form a yellow-colored anion. Measure the rate of color formation by monitoring the absorbance at 412 nm.

-

IC50 Calculation: Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Antimicrobial Susceptibility Testing

-

Well Diffusion Method: This is a common method to assess the antimicrobial activity of compounds.[20]

-

Agar Plate Preparation: Prepare agar plates and inoculate them with a standardized suspension of the target microorganism.

-

Well Creation: Create wells of a specific diameter in the agar.

-

Compound Application: Add a known concentration of the isoindole-1,3-dione derivative solution to each well.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial potency.

-

Visualizing Pathways and Workflows

Graphical representations can significantly aid in understanding complex biological processes and experimental designs.

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow from the synthesis of novel isoindole-1,3-dione derivatives to their biological evaluation.

Caption: General workflow for the development of novel isoindole-1,3-dione derivatives.

Hypothesized Signaling Pathway: COX Inhibition in Inflammation

This diagram illustrates the role of isoindole-1,3-dione derivatives in inhibiting the cyclooxygenase (COX) pathway, a key mechanism in their anti-inflammatory action.

Caption: Inhibition of the COX pathway by isoindole-1,3-dione derivatives.

Conclusion

The isoindole-1,3-dione scaffold continues to be a cornerstone in the development of new therapeutic agents. The diverse and potent biological activities exhibited by its derivatives underscore the value of continued exploration in this chemical space. This guide provides a comprehensive, albeit not exhaustive, overview of the current state of research, offering valuable data and methodologies for professionals in the field of drug discovery and development. The modular nature of the isoindole-1,3-dione structure promises the emergence of even more potent and selective drug candidates in the future.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]

- 9. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedgrid.com [biomedgrid.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth research on the specific mechanism of action for 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione is limited in publicly available scientific literature. This guide synthesizes findings from studies on closely related isoindole-1,3-dione derivatives to infer potential mechanisms of action for the core structure. The experimental data and pathways described are primarily attributed to these derivatives.

Introduction

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, suggesting that the core moiety contributes significantly to interactions with various biological targets. This technical guide consolidates the existing research on these derivatives to propose the likely mechanisms of action for this compound, focusing on its potential as an anti-inflammatory, neuroprotective, and anticancer agent.

Putative Mechanisms of Action

Based on the activities of its derivatives, the primary mechanisms of action for the this compound scaffold are hypothesized to involve the inhibition of key enzymes in inflammatory and neurological pathways, as well as the induction of apoptosis in cancer cells.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Several studies have demonstrated that N-substituted isoindole-1,3-dione derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][2]

Caption: Putative COX inhibition pathway by isoindole-1,3-dione derivatives.

Neuroprotective Activity: Cholinesterase Inhibition

Derivatives of isoindole-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.

Caption: Postulated cholinesterase inhibition by isoindole-1,3-dione derivatives.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Studies on various isoindole-1,3-dione derivatives have reported antiproliferative activity against human cancer cell lines. The proposed mechanism involves the arrest of the cell cycle and the induction of apoptosis (programmed cell death).[5][6]

Caption: Hypothesized anticancer mechanism of isoindole-1,3-dione derivatives.

Quantitative Data from Derivative Studies

The following tables summarize quantitative data from studies on various isoindole-1,3-dione derivatives, providing an indication of the potential potency of this chemical class.

Table 1: Cyclooxygenase (COX) Inhibition by Isoindole-1,3-dione Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative E | COX-1 | >100 | [1][2] |

| Derivative E | COX-2 | >100 | [1][2] |

| Derivative F | COX-1 | 78.8 | [1][2] |

| Derivative F | COX-2 | >100 | [1][2] |

| Derivative G | COX-1 | >100 | [1][2] |

| Derivative G | COX-2 | 89.2 | [1][2] |

| Meloxicam (Control) | COX-1 | 89.2 | [1][2] |

| Meloxicam (Control) | COX-2 | 68.7 |[1][2] |

Table 2: Cholinesterase Inhibition by Isoindole-1,3-dione Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative I | AChE | 1.12 ± 0.12 | [4] |

| Derivative II | AChE | 2.15 ± 0.24 | [4] |

| Derivative III | BuChE | 21.24 ± 1.58 | [4] |

| Donepezil (Control) | AChE | 0.022 ± 0.001 |[4] |

Table 3: Antiproliferative Activity of Isoindole-1,3-dione Derivatives

| Compound | Cell Line | IC50 (µmol/mL) | Reference |

|---|---|---|---|

| Derivative 3 | Caco-2 | 0.0521 | [5] |

| Derivative 3 | HCT-116 | 0.0556 | [5] |

| Derivative 3 | Leishmania tropica | 0.0478 | [5] |

| Glucantime (Control) | Leishmania tropica | 5.34 |[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compounds against COX-1 and COX-2.

Methodology:

-

Enzyme Source: Ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: A colorimetric COX inhibitor screening assay is used. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

The test compounds are pre-incubated with the COX enzyme for a specified period.

-

Arachidonic acid is added to initiate the reaction.

-

The absorbance is measured using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells.

-

IC50 values are determined from the dose-response curves.

-

Caption: Workflow for the in vitro COX inhibition assay.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of the compounds against AChE and BuChE.

Methodology:

-

Enzyme Source: Electrophorus electricus AChE and equine serum BuChE.

-

Substrate: Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI).

-

Assay Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is detected at 412 nm.

-

Procedure:

-

The test compounds are incubated with the respective enzyme in a phosphate buffer.

-

DTNB is added to the mixture.

-

The reaction is initiated by the addition of the substrate (ATCI or BTCI).

-

The absorbance is measured over time using a microplate reader.

-

The rate of reaction is calculated, and the percentage of inhibition is determined.

-

IC50 values are calculated from dose-response curves.

-

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Conclusion

While direct mechanistic studies on this compound are not extensively documented, the wealth of data on its derivatives strongly suggests that its biological activities likely stem from the modulation of key enzymes involved in inflammation and neurodegeneration, as well as pathways controlling cell proliferation and apoptosis. The isoindole-1,3-dione core is a versatile pharmacophore, and further investigation into this specific compound is warranted to fully elucidate its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for such future research.

References

- 1. mdpi.com [mdpi.com]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies | MDPI [mdpi.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Targets of Isoindoline-1,3-dione Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, is the core component of a diverse range of therapeutic agents. From the notorious thalidomide to the modern immunomodulatory drugs (IMiDs) and beyond, compounds bearing this moiety have demonstrated significant activity against a variety of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of isoindoline-1,3-dione compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in drug discovery and development efforts.

Core Therapeutic Areas and Molecular Mechanisms

Isoindoline-1,3-dione derivatives have been extensively investigated and have shown therapeutic potential in several key areas:

-

Immunomodulation and Oncology: The most prominent members of this class, including thalidomide, lenalidomide, and pomalidomide, are well-known for their immunomodulatory and anticancer effects. Their primary target is the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex.[1][2] Binding of isoindoline-1,3-dione compounds to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3 .[1] These transcription factors are essential for the survival of multiple myeloma cells, and their degradation leads to apoptosis and cell cycle arrest.[1]

-

Inflammation and Analgesia: Many isoindoline-1,3-dione derivatives exhibit potent anti-inflammatory and analgesic properties.[3][4] A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.[5][6] Additionally, these compounds can modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) .[7][8]

-

Neuroprotection and Neurodegenerative Diseases: Emerging research has highlighted the neuroprotective potential of isoindoline-1,3-dione compounds. One of the key pathways implicated is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, certain isoindoline-1,3-dione derivatives can promote the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE).[3][4] Another area of investigation in neurodegenerative diseases, particularly Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes that degrade the neurotransmitter acetylcholine.[10]

-

Anticancer Activity (Non-Cereblon Mediated): Beyond the CRBN-mediated effects in multiple myeloma, various isoindoline-1,3-dione derivatives have demonstrated cytotoxic activity against a range of other cancer cell lines, including blood, cervical, glioma, and lung cancers.[7][11][12] The precise mechanisms for these activities are diverse and can include induction of apoptosis and necrosis.[7] Some derivatives have also been investigated as inhibitors of carbonic anhydrase IX (CA IX) , a tumor-associated enzyme involved in pH regulation and tumor progression.

Quantitative Data Summary

The following tables summarize the biological activities of representative isoindoline-1,3-dione compounds against various therapeutic targets.

Table 1: Anticancer Activity of Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | [7][12] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myeloid leukemia) | CC50 | 3.81 µg/mL | [7][12] |

| Compound 7 (azide and silyl ether derivative) | A549 (Lung carcinoma) | IC50 | 19.41 ± 0.01 µM | [11] |

| Lenalidomide | HMCLs (Multiple Myeloma) | IC50 | 0.15 - 7 µM | [13] |

| Pomalidomide | NCI-H929 (Multiple Myeloma) | IC50 | 2.25 µM | [1] |

| Compound 10a | U239 (Multiple Myeloma) | IC50 | 5.86 µM | [1] |

Table 2: Anti-inflammatory and Analgesic Activity of Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Target | Activity Metric | Value | Reference |

| Lenalidomide | TNF-α | IC50 | 13 nM | [14] |

| Thalidomide | TNF-α | IC50 | 5 - 10 µg/mL | [7] |

| Pomalidomide | TNF-α | - | Potent Inhibitor | [15] |

| ZM4 | COX-2 | % Inhibition (5 µM) | 91% | |

| Compound H | COX-2 | IC50 | - | [5] |

| Compound D | COX-1 | IC50 | - | [5] |

Table 3: Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Target | Activity Metric | Value | Reference |

| para-fluoro substituted compounds 7a and 7f | AChE | IC50 | 2.1 µM | [10] |

| para-methyl substituted compound 7b | AChE | IC50 | 5.4 ± 0.9 µM | [10] |

| para-methyl substituted compound 7g | AChE | IC50 | 4.8 ± 0.5 µM | [10] |

| Derivative I (phenyl substituent at piperazine position 4) | AChE | IC50 | 1.12 µM | |

| Derivative III (diphenylmethyl moiety) | BuChE | IC50 | 21.24 µM |

Table 4: Cereblon Binding Affinity of Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| Lenalidomide | TR-FRET | IC50 | 1.69 µM | [15] |

| Compound 10a | TR-FRET | IC50 | 4.83 µM | [15] |

| Lenalidomide | ITC | Kd | 2.9 µM |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by isoindoline-1,3-dione compounds.

Caption: Cereblon-mediated ubiquitination and degradation pathway.

Caption: NRF2/KEAP1 antioxidant response pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for key experimental protocols used to assess the activity of isoindoline-1,3-dione compounds.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

References

- 1. 2.12. Quantification of TNF-α Release by Enzyme Linked Immunosorbent Assay (ELISA) [bio-protocol.org]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of IL-6 and IL-1β release in cryopreserved pooled human whole blood stimulated with endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Significance of N-Substituted Isoindole-1,3-diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindole-1,3-dione scaffold, commonly known as the phthalimide ring system, is a cornerstone in synthetic organic chemistry and medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological importance of N-substituted isoindole-1,3-diones, offering detailed experimental protocols and a summary of key quantitative data to aid researchers in this dynamic field.

Historical Context and Discovery

The journey of isoindole-1,3-diones began with the synthesis of the parent compound, phthalimide, in the 19th century. Phthalimide is the imide derivative of phthalic anhydride and can be prepared by heating phthalic anhydride with alcoholic ammonia, ammonium carbonate, or urea.[1] A pivotal moment in its history was the development of the Gabriel synthesis in 1887 by Siegmund Gabriel.[2] This reaction, which utilizes potassium phthalimide to convert primary alkyl halides into primary amines, highlighted the utility of the phthalimide group as a masked form of ammonia and opened the door for the synthesis of a vast number of N-substituted derivatives.[1][2] Early biological studies laid the groundwork for understanding the diverse pharmacological potential of this class of compounds.

Key Synthetic Methodologies

The synthesis of N-substituted isoindole-1,3-diones can be broadly categorized into classical methods and modern advancements that offer improved efficiency and greener reaction conditions.

The Gabriel Synthesis

The Gabriel synthesis remains a fundamental and widely used method for the preparation of N-substituted isoindole-1,3-diones, which are often intermediates in the synthesis of primary amines.[3] The reaction proceeds in two main stages:

-

N-Alkylation: Potassium phthalimide, a potent nucleophile, reacts with a primary alkyl halide via an SN2 mechanism to form an N-alkylphthalimide.[4]

-

Cleavage: The N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, via the Ing-Manske procedure which uses hydrazine.[3]

dot

Caption: The Gabriel Synthesis Workflow.

Condensation of Phthalic Anhydride with Primary Amines

A direct and versatile method for synthesizing N-substituted isoindole-1,3-diones involves the condensation of phthalic anhydride with a primary amine. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as glacial acetic acid.[5] This method is particularly useful for synthesizing N-aryl and other derivatives where the corresponding primary amine is readily available.

dot

Caption: Condensation of Phthalic Anhydride with a Primary Amine.

Modern Synthetic Approaches

To address the limitations of traditional methods, such as long reaction times and the use of harsh reagents, several modern synthetic protocols have been developed.

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of N-substituted isoindole-1,3-diones, often leading to higher yields in shorter reaction times.[6]

-

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction between phthalic anhydride and amines, offering an energy-efficient and rapid synthetic route.[7]

-

Solvent-Free Synthesis: Green chemistry principles have driven the development of solvent-free methods, where the reactants are heated together without a solvent, reducing waste and environmental impact.[8][9]

-

Catalytic Methods: Various catalysts, including Lewis acids and green catalysts, have been employed to facilitate the synthesis under milder conditions and with improved efficiency.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of selected N-substituted isoindole-1,3-diones.

Table 1: Synthesis of N-Substituted Isoindole-1,3-diones - A Comparative Overview

| N-Substituent | Starting Materials | Method | Solvent | Reaction Time | Yield (%) | Reference |

| Ethyl | Phthalic anhydride, Ethylamine | Reflux | Acetic Acid | 4 h | 95 | [11] |

| Phenyl | Phthalic anhydride, Aniline | Reflux | Acetic Acid | 4 h | 86 | [5] |

| Benzyl | Potassium phthalimide, Benzyl chloride | N-Alkylation | DMF | - | 89 | [12] |

| 2-Hydroxyethyl | 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, Ethanolamine | Reflux | Toluene | 36 h | 95 | [11] |

| (4-phenyl-1-piperazinyl)methyl | Phthalimide, Formaldehyde, N-phenylpiperazine | Reflux | THF | 10.5 h | 92.91 | [13] |

| Fused Polycyclic | Substituted tetrayne, Imidazole derivative | HDDA Reaction | Toluene | 24 h | 89 | [10] |

| Various Alkyl Groups | Potassium phthalimide, Various alkyl halides | Gabriel Synthesis | - | - | 82-94 | [12] |

| Phenyl(phenylimino)methyl | Phthalic anhydride, N-phenylbenzenecarboximidamide | Reflux | Benzene | 4-7 h | >75 | [14] |

Table 2: Spectroscopic Data for Representative N-Substituted Isoindole-1,3-diones

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Reference |

| N-Ethylisoindole-1,3-dione | - | - | 1775, 1718 (C=O) | [15] |

| N-(4-chlorobenzyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | 8.8 (bs, 1H, N-H), 8.0-7.9 (m, 4H, H-phthalimide), 7.8-6.8 (m, 4H, H-Ar), 4.5 (s, 2H, CH2-C=O), 4.2 (s, 2H, N-H-CH2) | 168.7, 168.2, 139.0, 136.7, 131.6, 129.9, 129.5, 128.5, 128.0, 42.3, 42.7 | 3060-2855 (N-H), 1775, 1710 (2C=O), 1667 (N-H-C=O) | [15] |

| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 5.90 (m, 2H), 3.70 (m, 3H), 3.12 (m, 2H), 2.6 (dm, 2H), 2.36 (s, OH), 2.24 (dm, 2H) | 180.79, 127.73, 60.74, 41.84, 39.12, 23.52 | 3506 (OH), 1767, 1671 (C=O) | [11] |

| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 11.30 (s, 1H), 8.11 (d, 1H), 7.90-8.00 (m, 4H), 7.81 (t, 1H), 7.60 (d, 1H), 7.50 (d, 1H), 5.10 (s, 2H), 2.57 (s, 3H) | - | 1794, 1739, 1676 (C=O) | [3] |

Biological Significance and Therapeutic Potential

N-substituted isoindole-1,3-diones exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

Anti-inflammatory and Analgesic Activity (COX Inhibition)

Many N-substituted isoindole-1,3-dione derivatives have demonstrated significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the active site of COX enzymes.[17]

dot

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Table 3: COX Inhibitory Activity of Selected N-Substituted Isoindole-1,3-diones

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound H (an N-acetylpiperazine aryl derivative) | >100 | 0.23 | >434 | [13] |

| Meloxicam (Reference) | 2.5 | 0.12 | 20.83 | [13] |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Certain isoindole-1,3-dione derivatives have emerged as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[18] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[19]

dot

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Table 4: Cholinesterase Inhibitory Activity of Selected N-Substituted Isoindole-1,3-diones

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| N-benzyl pyridinium hybrid 7a | 2.1 | - | [20] |

| N-benzyl pyridinium hybrid 7f | 2.1 | - | [20] |

| Derivative I (with 4-phenylpiperazine) | 1.12 | - | [18] |

| Derivative III (with diphenylmethyl moiety) | - | 21.24 | [18] |

Other Biological Activities

The versatility of the isoindole-1,3-dione scaffold extends to a wide range of other biological activities, including:

-

Antimicrobial and Antifungal Activity [6]

-

Anticancer Activity [21]

-

Anticonvulsant Activity [14]

-

Antitubercular Activity [15]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of representative N-substituted isoindole-1,3-diones.

General Procedure for the Synthesis of N-Aryl-isoindole-1,3-diones via Condensation

Materials:

-

Phthalic anhydride (1.0 eq)

-

Substituted aniline (1.0 eq)

-

Glacial acetic acid

Procedure:

-

A mixture of phthalic anhydride (e.g., 1.48 g, 10 mmol) and the corresponding substituted aniline (10 mmol) in glacial acetic acid (50 mL) is refluxed for 4 hours.[5]

-

The reaction mixture is filtered while hot, and the solvent is evaporated under reduced pressure.[5]

-

The resulting solid is filtered and recrystallized from ethanol to afford the pure N-aryl-isoindole-1,3-dione.[5]

Synthesis of N-[(4-phenyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione

Materials:

-

1H-isoindole-1,3(2H)-dione (phthalimide) (1.0 g, 6.8 mmol)

-

33% Formaline (1 mL)

-

N-phenylpiperazine (7.0 mmol)

-

Tetrahydrofuran (THF) (40 mL)

Procedure:

-

A solution of phthalimide (1.0 g, 6.8 mmol) in THF (40 mL) is prepared, and 1 mL of 33% formaline is added.[13]

-

The mixture is refluxed for 0.5 hours.[13]

-

N-phenylpiperazine (7.0 mmol) is added, and the mixture is refluxed for an additional 10 hours.[13]

-

The reaction progress is monitored by TLC.[13]

-

After cooling, the crystallized product is filtered, dried, and recrystallized from a mixture of ethanol and hexane.[13]

Solvent-Free Synthesis of N-(substituted)-isoindole-1,3-diones

Materials:

-

Phthalic anhydride (1.1 eq)

-

Corresponding primary amine (1.0 eq)

Procedure:

-

Phthalic anhydride (1.1 mmol) and the corresponding amine (1.0 mmol) are placed in a 50 mL round-bottom flask.[8]

-

The mixture is stirred and heated to gentle melting at 150-200 °C for 15-20 minutes until a dark-yellow color appears.[8]

-

The reaction mixture is allowed to cool to room temperature, and the solid product is purified by recrystallization or column chromatography.

Conclusion

The N-substituted isoindole-1,3-dione framework continues to be a rich source of chemical diversity and biological activity. From its historical roots in the Gabriel synthesis to its modern applications in drug discovery, this scaffold has proven its enduring value. The synthetic methodologies detailed in this guide, coupled with the summarized quantitative data and insights into biological mechanisms, provide a comprehensive resource for researchers. The continued exploration of novel synthetic routes and the investigation of the diverse biological properties of these compounds are expected to lead to the development of new therapeutic agents and advanced materials.

References

- 1. Phthalimide - Wikipedia [en.wikipedia.org]

- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetylcholinesterase and the Termination of Acetylcholine Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resource.aminer.org [resource.aminer.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08817E [pubs.rsc.org]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacy180.com [pharmacy180.com]

- 17. Ibuprofen - Wikipedia [en.wikipedia.org]

- 18. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 20. journals.physiology.org [journals.physiology.org]

- 21. pubs.acs.org [pubs.acs.org]

The Emerging Therapeutic Potential of Phenacylphthalimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacylphthalimide derivatives are a burgeoning class of organic compounds that have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for novel therapeutic agents. This technical guide provides a comprehensive overview of the early-stage research on these derivatives, with a focus on their synthesis, diverse pharmacological effects, and underlying mechanisms of action. This document consolidates key quantitative data into structured tables for comparative analysis, details essential experimental protocols, and visualizes complex biological and chemical processes through meticulously crafted diagrams. The insights presented herein are intended to accelerate further research and development in this exciting field.

Introduction

The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of drugs like thalidomide and its analogs, which are known for their immunomodulatory and anti-cancer properties.[1][2] The introduction of a phenacyl group to the phthalimide core gives rise to phenacylphthalimide derivatives, a modification that has been shown to confer a diverse range of biological activities. Early-stage research has highlighted their potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents.[3][4][5] This guide will delve into the foundational studies that are paving the way for the clinical application of these versatile compounds.

Synthesis of Phenacylphthalimide Derivatives

The synthesis of phenacylphthalimide derivatives typically involves a multi-step process. A general and widely adopted method is the Gabriel synthesis, which utilizes the reaction of potassium phthalimide with a phenacyl halide.[1] Another common approach involves the reaction of phthalic anhydride with a primary amine, such as a substituted phenacylamine.[1][6] Variations in these synthetic routes allow for the introduction of diverse substituents on the phenacyl ring, enabling the exploration of structure-activity relationships.

A generalized synthetic workflow is depicted below:

References

- 1. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Screening of 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, anticancer screening, and proposed mechanism of action for a promising class of compounds: 2-(2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione derivatives. The isoindole-1,3-dione scaffold is a well-established pharmacophore known for its diverse biological activities, including significant anticancer properties.[1][2] This document offers detailed protocols for the synthesis and evaluation of these derivatives, along with a summary of their cytotoxic effects against various cancer cell lines.

Data Presentation: Anticancer Activity

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below. This data has been compiled from various studies to allow for a clear comparison of the anticancer activity of these compounds.

Table 1: Cytotoxicity (IC50, µM) of 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione

| Compound | Raji (Burkitt's lymphoma) | K562 (Chronic Myelogenous Leukemia) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | 0.26 µg/mL | 3.81 µg/mL | [3] |

Table 2: Cytotoxicity (IC50, µM) of N-Benzylisoindole-1,3-dione Derivatives against A549-Luc Cells

| Compound | IC50 (µM) | Reference |

| N-benzylisoindole-1,3-dione derivative 3 | 114.25 | [4] |

| N-benzylisoindole-1,3-dione derivative 4 | 116.26 | [4] |

Table 3: Cytotoxicity (IC50, µM) of Thiazole-Bearing Phthalimide Derivatives

| Compound | MDA-MB-468 | PC-12 | MCF-7 | Reference |

| 5b (2-Cl phenyl) | 0.67 ± 0.31 | 2.7 ± 0.09 | 0.2 ± 0.01 | [5] |

| 5g | - | 0.43 ± 0.06 | - | [5] |

| 5k | 0.6 ± 0.04 | - | - | [5] |

Table 4: Cytotoxicity (IC50, µM) of Various Isoindole-1,3-dione Derivatives

| Compound | A549 (Lung) | C6 (Glioma) | HeLa (Cervical) | Reference |

| Compound 7 (azide and silyl ether) | 19.41 ± 0.01 | - | - | [6] |

| Compound 9 | - | - | Cell-selective activity | [6] |

| Compound 11 | - | Higher activity than positive control at 100 µM | Cell-selective activity | [6] |

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of the title compounds involves the reaction of phthalimide with a substituted phenacyl bromide under microwave irradiation.[7] This method offers advantages such as shorter reaction times and often higher yields compared to conventional heating.

Materials:

-

Phthalimide

-

Substituted phenacyl bromide (e.g., phenacyl bromide, 4-bromophenacyl bromide)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine phthalimide (1 equivalent) and the desired substituted phenacyl bromide (1.1 equivalents).

-

Add a suitable solvent, such as DMF, to dissolve the reactants.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature and time (e.g., 120 °C for 10-20 minutes). The optimal conditions may need to be determined for each specific derivative.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid product by filtration and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

-

Characterize the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Screening Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

96-well plates

-